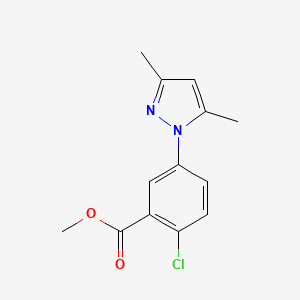
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with methyl groups and a benzoate ester moiety, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反应分析
Types of Reactions
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
科学研究应用
Medicinal Chemistry
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, which can lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound was included in a series of compounds tested for cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis in tumor cells .
Agricultural Chemistry
This compound has also shown potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Case Study: Insecticidal Properties
Research published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal activity of this compound against common agricultural pests. The study found that the compound effectively reduced pest populations while exhibiting low toxicity to beneficial insects .
Data Table: Summary of Applications
作用机制
The mechanism of action of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring plays a crucial role in its binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- Hydrazine-coupled pyrazole derivatives
- Tri(3,5-dimethyl-1-pyrazolyl)borohydride
Uniqueness
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzoate ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (CAS No. 1147234-53-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and findings from diverse sources.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃ClN₂O₂. The compound features a benzoate moiety substituted with a pyrazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1147234-53-4 |
| Molecular Formula | C₁₃H₁₃ClN₂O₂ |
| Molecular Weight | 252.70 g/mol |
| Purity | ≥95% |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Cell Line Studies :
- In vitro studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.07 µM to 49.85 µM against these cell lines .
- Mechanism of Action :
Anti-inflammatory Effects
In addition to anticancer activity, pyrazole derivatives like this compound may possess anti-inflammatory properties. Compounds in this class have been studied for their ability to reduce inflammatory markers in various models.
Study on Antiproliferative Activity
A study focused on the antiproliferative effects of pyrazole derivatives reported that this compound exhibited promising results in inhibiting the growth of cancer cells. The study found that modifications on the pyrazole ring significantly affected the biological activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2-chloro... | MCF7 | 3.79 |
| Methyl 2-chloro... | A549 | 26 |
| Methyl 2-chloro... | HepG2 | 0.71 |
In Vivo Studies
Further research involving animal models is necessary to validate the in vitro findings and assess the pharmacokinetics and toxicity profiles of this compound. Preliminary results indicate potential therapeutic benefits with manageable side effects.
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
methyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)10-4-5-12(14)11(7-10)13(17)18-3/h4-7H,1-3H3 |
InChI 键 |
LENLOXLELSCDMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















